molecular formula C8H14O2 B074504 trans-2-Octenoic acid CAS No. 1470-50-4

trans-2-Octenoic acid

Cat. No. B074504
CAS RN: 1470-50-4
M. Wt: 142.2 g/mol
InChI Key: CWMPPVPFLSZGCY-SREVYHEPSA-N
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Description

Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid that is octanoic acid carrying a double bond at position 2 . It is a medium-chain fatty acid, a monounsaturated fatty acid, a straight-chain fatty acid, and an olefinic fatty acid .


Molecular Structure Analysis

The molecular formula of trans-2-Octenoic acid is C8H14O2 . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6+ . The molecular weight is 142.1956 .


Physical And Chemical Properties Analysis

Trans-2-Octenoic acid is a colorless to light yellow to light orange clear liquid . Its physical state at 20 degrees Celsius is liquid . It has a molecular weight of 142.20 . The substance should be stored under inert gas and conditions to avoid include light sensitivity and air sensitivity .

Scientific Research Applications

  • Fungal Metabolism :

    • Trans-2-Octenoic acid is metabolized by Mucor species to produce metabolites like 3-hydroxyoctanoic acid, monooctyl phosphate, 1-octanol, and 1,3-octanediol (Tahara, Suzuki, & Mizutani, 1975).
    • A similar study found that trans-2-octenoic acid can be hydrated to 3-hydroxyoctanoic acid by the resting cells of Mucor species, useful for preparing dextrorotatory 3-hydroxy acids (Tahara & Mizutani, 1978).
  • Biohydrogenation and Metabolism in Microorganisms :

    • Studies on biohydrogenation of unsaturated fatty acids like linoleic acid have shown the formation of trans-11-octadecenoic acid as a product (Rosenfeld & Tove, 1971).
    • The reaction mechanism of trans-2-enoyl-coenzyme A reductase from Escherichia coli was studied using trans-2-Octenoic acid derivatives, highlighting its role in fatty acid metabolism (Mizugaki et al., 1982).
  • Role in Inhibition and Signaling :

    • Streptococcus mutans, a bacterium, secretes trans-2-decenoic acid, a compound structurally similar to trans-2-Octenoic acid, which inhibits the morphological transition of Candida albicans, an opportunistic fungus (Vílchez et al., 2010).
  • Chemical Synthesis and Applications :

    • Trans-2-Octenoic acid and similar compounds have been used in the synthesis of complex organic molecules, demonstrating their utility in organic chemistry (Schmit, Velde, & Piraux, 1975).
  • Pharmaceutical and Biotechnological Applications :

    • Research on Pseudomonas oleovorans growing on 3-hydroxy-6-octenoic acid and 3-hydroxy-7-octenoic acid produced polyesters containing unsaturated C8 units, revealing potential applications in biopolymer production (Fritzsche, Lenz, & Fuller, 1990).

Safety And Hazards

Trans-2-Octenoic acid may cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

One relevant paper found is titled “Fungal Metabolism of trans-2-Octenoic Acid” from Oxford Academic . This paper investigates the metabolisms of trans-2-octenoic acid and related compounds using one of the Mucor species which could reduce sorbic acid .

properties

IUPAC Name

(E)-oct-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMPPVPFLSZGCY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904721
Record name (2E)-2-Octenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Buttery, butterscotch aroma
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1783/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

139.00 to 141.00 °C. @ 13.00 mm Hg
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1783/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.941
Record name (E)-2-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1783/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Octenoic acid

CAS RN

1871-67-6, 1470-50-4
Record name trans-2-Octenoic acid
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Record name Oct-2-enoic acid
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Record name 2-Octenoic acid, (2E)-
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Record name (2E)-2-Octenoic acid
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Record name Oct-2-enoic acid
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Record name Oct-2-enoic acid
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Record name 2-OCTENOIC ACID, (2E)-
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Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5 - 6 °C
Record name trans-2-Octenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
S Tahara, Y Suzuki, J Mizutani - Agricultural and Biological …, 1977 - Taylor & Francis
The metabolisms of trans-2-octenoic acid (2-OEA) and related compounds were investigated by using one of Mucor species which could reduce sorbic acid to trans-4-hexenol. In a …
Number of citations: 18 www.tandfonline.com
IR Nichols, CM Hamadani, CM Chism… - Advanced …, 2023 - Wiley Online Library
… trans-2-octenoic acid as the choline-coordinated carboxylic acid anion candidate (CA2OE). Trans-2-octenoic acid … molar equivalents of purified trans-2-octenoic acid in a salt metathesis …
Number of citations: 2 onlinelibrary.wiley.com
S Tahara, J Mizutani - Agricultural and Biological Chemistry, 1978 - academic.oup.com
… Molar yields in the reaction medium composed of 5 % glucose, M/15 phosphates as buffering reagents, 8 mM trans-2-octenoic acid and the resting cells adapted to sorbic acid, 5 g in …
Number of citations: 20 academic.oup.com
Y Liang, W Wu, R Li, Y Lu, G Wang, S Tan, H Chen… - Agriculture, 2023 - mdpi.com
… , namely, diacetyl and trans-2-octenoic acid, were screened from … diacetyl and trans-2-octenoic acid were identified from the … In this work, trans-2-octenoic acid, the antifungal compound, …
Number of citations: 1 www.mdpi.com
M Jacobson - Journal of the American Chemical Society, 1953 - ACS Publications
… IV was also prepared, in 31% over-all yield, by condensing w-caproaldehyde witii ethyl hydrogen malonate to give the ethyl ester of trans-2octenoic acid, which was then reduced with …
Number of citations: 57 pubs.acs.org
S Karabulut, BÖ Öztürk, Y İmamoğlu - Journal of Organometallic Chemistry, 2010 - Elsevier
… In addition, the reactions of trans-2-octenoic acid and the other acids showed that not only is the nature of the alkyne important, but the nature of the carboxylic acid also has a significant …
Number of citations: 26 www.sciencedirect.com
IR Nichols, CM Hamadani, CM Chism… - Advanced …, 2023 - Wiley Online Library
At 50%(v/v) water composition, the ionic liquid (IL) choline trans-2-octenoic acid (CA2OE 1: 2) forms a lamellar-organized nanoparticle (cross-section) encapsulating fluorescent …
Number of citations: 0 onlinelibrary.wiley.com
S TAHARA, J MIZUTANI - Agricultural and Biological Chemistry, 1978 - jlc.jst.go.jp
… Moreover, in a phosphate buffer solution the resting cells converted trans-2-octenoic acid (2-OEA) into monooctyl phosphate as a final metabolite. In this metabolic pathway, the …
Number of citations: 3 jlc.jst.go.jp
T Satoshi, N Toshio, K Shin, M Junya - Bulletin of the Agricultural …, 1975 - cir.nii.ac.jp
Fungal metabolism of trans-2-octenoic acid. | CiNii Research … Fungal metabolism of trans-2-octenoic acid. …
Number of citations: 0 cir.nii.ac.jp
M MIZUGAKI, Y ITO, T HOSHINO… - Chemical and …, 1982 - jstage.jst.go.jp
… N-Acetylcysteamine (NAC) was prepared according to the report of Kuhn and Quadbeck.1) cis—Z-Octenoic acid and trans-2-octenoic acid were synthesized according to the reports of …
Number of citations: 13 www.jstage.jst.go.jp

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